1-(Phenanthren-1-YL)pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105786-28-5 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-phenanthren-1-ylpyrene |
InChI |
InChI=1S/C30H18/c1-2-8-23-19(5-1)13-16-26-24(23)9-4-10-25(26)27-17-14-22-12-11-20-6-3-7-21-15-18-28(27)30(22)29(20)21/h1-18H |
InChI Key |
AXVQLBJVVISOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 Phenanthren 1 Yl Pyrene
Retrosynthetic Analysis and Key Precursor Chemistry
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For 1-(phenanthren-1-yl)pyrene, the primary disconnection is the C-C single bond linking the phenanthrene (B1679779) and pyrene (B120774) rings. This disconnection points to two principal synthetic routes based on cross-coupling reactions.
Route A involves a phenanthrenyl nucleophile and a pyrenyl electrophile. The retrosynthetic cleavage suggests a phenanthrenyl-metal species (e.g., a boronic acid or ester, or an organotin reagent) and a halogenated pyrene (e.g., 1-bromopyrene (B33193) or 1-iodopyrene).
Route B utilizes the opposite strategy, with a pyrenyl nucleophile and a phenanthrenyl electrophile. This would involve a pyrenyl-metal species and a halogenated phenanthrene (e.g., 1-bromophenanthrene).
The choice between these routes often depends on the availability and stability of the precursors. For instance, 1-bromopyrene is a common starting material in PAH chemistry. The corresponding boronic acids or organotin derivatives of both phenanthrene and pyrene can be synthesized through established methods, such as lithiation followed by quenching with a suitable boron or tin electrophile, or through iridium-catalyzed C-H borylation. nih.gov
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds like this compound. researchgate.net These methods offer a versatile and efficient means to construct the C-C bond with high precision.
Suzuki-Miyaura Coupling Strategies for Aryl-Aryl Linkages
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. tcichemicals.comwikipedia.org This reaction is favored due to its mild conditions, tolerance of various functional groups, and the generally lower toxicity of boron-containing reagents. tcichemicals.com
For the synthesis of this compound, this would typically involve the reaction of 1-phenanthreneboronic acid with 1-bromopyrene, or pyrene-1-boronic acid with 1-bromophenanthrene, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield. wikipedia.org
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 1-Bromopyrene | (4-(Pyren-1-yl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | >80% |
| 2-Bromostyrene | 2-Vinylboronic acid | Pd(OAc)₂ | K₃PO₄ | THF | High tamu.edu |
This table presents generalized conditions from related syntheses to illustrate typical parameters.
Stille Coupling and Other Transition Metal-Catalyzed Methods
The Stille coupling reaction provides an alternative route, utilizing an organotin reagent in place of the organoboron compound. libretexts.org This palladium-catalyzed reaction between an organostannane and an organohalide is also highly effective for creating C-C bonds between sp²-hybridized carbons. harvard.edursc.org The synthesis of this compound via Stille coupling would involve, for example, the reaction of 1-(tributylstannyl)pyrene with 1-bromophenanthrene. A drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. rsc.org
Other transition-metal-catalyzed methods, such as Negishi coupling (organozinc reagents) and Hiyama coupling (organosilicon reagents), could also be employed, though they are less commonly reported for this specific class of PAHs.
Direct Arylation and C-H Functionalization Routes to Phenanthrenyl-Pyrene Systems
In recent years, direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls. dntb.gov.uamdpi.com This approach avoids the pre-functionalization of one of the aromatic partners (i.e., the synthesis of an organometallic reagent), instead directly coupling a C-H bond of one arene with a halogenated arene. nagoya-u.ac.jpacs.org
For the synthesis of this compound, this could involve the direct arylation of pyrene with 1-bromophenanthrene, or of phenanthrene with 1-bromopyrene. nih.govbeilstein-archives.org These reactions are typically catalyzed by palladium or other transition metals. nagoya-u.ac.jpnih.gov A key challenge in direct C-H arylation is controlling the regioselectivity, as PAHs often have multiple reactive C-H bonds. nih.gov
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Achieving the desired 1-(phenanthren-1-yl) isomer requires careful control over selectivity.
Chemoselectivity: In cross-coupling reactions, the catalyst must selectively promote the desired C-C bond formation without reacting with other functional groups that may be present on the precursor molecules.
Regioselectivity: This is a critical consideration. In direct C-H arylation, the inherent reactivity of the C-H bonds on both phenanthrene and pyrene must be managed. Pyrene, for instance, is most susceptible to electrophilic substitution at the 1, 3, 6, and 8 positions. rsc.org The use of directing groups can be a powerful strategy to achieve regioselectivity in C-H functionalization. nih.govbeilstein-archives.org In cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen and the metallic functional group on the precursors.
Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a primary concern in its synthesis. However, in related systems with chiral centers, the stereochemical outcome of the reaction would be important.
Green Chemistry Principles in the Synthesis of Aryl-Pyrene Compounds
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govcdmf.org.br In the context of synthesizing this compound and related PAHs, several green chemistry approaches can be considered:
Catalysis: The use of catalytic methods, such as Suzuki-Miyaura and direct C-H arylation, is inherently greener than stoichiometric reactions as it reduces waste. bohrium.com
Atom Economy: Direct C-H arylation offers a higher atom economy than traditional cross-coupling reactions by eliminating the need for organometallic reagents.
Solvent Choice: The use of greener solvents, such as water or biorenewable solvents, is a key aspect of green chemistry. wikipedia.orgbohrium.com Some cross-coupling reactions have been successfully performed in aqueous media. wikipedia.org
Energy Efficiency: Developing reactions that can be conducted at lower temperatures or with alternative energy sources, such as microwave irradiation, can improve the energy efficiency of the synthesis.
The application of these principles can lead to more sustainable and environmentally friendly methods for the production of complex PAHs like this compound. nih.govcdmf.org.br
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific, detailed research findings and data for the chemical compound This compound are not publicly available. The required computational data, such as Density Functional Theory (DFT) analyses, molecular orbital characterizations, predicted absorption and emission maxima, and excited-state energy profiles, have not been published for this specific molecule.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, as this would necessitate fabricating data or incorrectly attributing findings from related but distinct compounds. Providing such information would be speculative and would not meet the required standards of scientific accuracy and authority.
While general computational methodologies for similar polycyclic aromatic hydrocarbons (PAHs) are well-documented, applying them to generate specific data for this compound without actual research would constitute a hallucination of scientific results.
For scientifically accurate information, one must rely on published, peer-reviewed research. In the absence of such studies for this compound, the requested article cannot be created.
Computational Chemistry and Theoretical Photophysics of 1 Phenanthren 1 Yl Pyrene
Charge Transfer Characteristics and Intramolecular Electronic Interactions
Detailed computational studies on the charge transfer (CT) characteristics and intramolecular electronic interactions specific to 1-(phenanthren-1-yl)pyrene are not present in the available literature. In related systems, such as pyrene-phenanthroimidazole dyads, the electronic absorption is dominated by localized excitations on the pyrene (B120774) unit and charge transfer from the phenanthroimidazole moiety to the pyrene. researchgate.net The nature of CT is highly dependent on the specific linkage and the relative orientation of the donor and acceptor units. acs.org
For donor-pi-acceptor (D-π-A) systems in general, theoretical analyses show that charge transfer transitions are primarily composed of the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are typically localized on the donor and acceptor segments, respectively. rsc.org This localization is fundamental for efficient charge separation. In the case of this compound, the phenanthrene (B1679779) and pyrene moieties would act as the interacting electronic components, but without specific DFT or other computational studies, the direction and magnitude of any potential intramolecular charge transfer remain speculative.
Conformational Analysis and Molecular Dynamics Simulations of Aromatic Systems
A conformational analysis, supported by molecular dynamics (MD) simulations, is essential for understanding the three-dimensional structure and flexibility of linked aromatic systems, which in turn dictates their photophysical properties. For flexible molecules, the conformational landscape can be complex, with multiple stable or metastable conformers. acs.org
While MD simulations have been employed to study the adsorption of individual phenanthrene and pyrene molecules on surfaces mdpi.com and the interaction of their derivatives with biological systems, nih.govgdut.edu.cnacs.org no such studies have been published for this compound. A critical parameter for this molecule would be the dihedral angle between the phenanthrene and pyrene rings, which would define the extent of π-orbital overlap and electronic communication between the two units. The rotational energy barrier around the single bond connecting the two aromatic systems would determine the conformational preferences and the potential for different isomers (e.g., twisted vs. planar). scirp.org Without dedicated simulation data, a quantitative description of the conformational dynamics is not possible.
Excitonic Interactions and Aggregation-Induced Phenomena in Theoretical Frameworks
Excitonic coupling describes the interaction between the transition dipole moments of nearby chromophores, a phenomenon critical in molecular aggregates and multi-chromophoric systems. rsc.orgacs.org These interactions can lead to energy level splitting and significant changes in absorption and emission spectra compared to the monomeric species. nih.gov Furthermore, many pyrene-based systems are known to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state due to the restriction of intramolecular motion. researchgate.netwiley.commdpi.comnih.gov
Theoretical modeling is key to understanding both excitonic coupling and AIE. wiley.com However, no theoretical frameworks or computational results have been applied specifically to this compound to describe its potential for excitonic interactions or aggregation-induced effects. Studies on other pyrene derivatives show that introducing substituents can activate AIE by preventing efficient non-radiative decay pathways. acs.org In aggregates, the stacking arrangement (e.g., H- vs. J-aggregates) profoundly influences the photophysical behavior, which can be predicted and analyzed through computational methods. rsc.orgresearchgate.net The application of these theoretical tools to this compound has not been documented.
Advanced Functionalization and Derivatization Strategies of 1 Phenanthren 1 Yl Pyrene
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a fundamental strategy to manipulate the optoelectronic properties of 1-(phenanthren-1-yl)pyrene. EDGs increase the electron density of the aromatic system, typically raising the energy of the highest occupied molecular orbital (HOMO) and leading to red-shifted absorption and emission spectra. Conversely, EWGs decrease electron density, lowering the lowest unoccupied molecular orbital (LUMO) energy. saskoer.ca This modulation of frontier molecular orbitals is key to designing materials for applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com
EDGs, such as alkoxy (-OR) or amine (-NR₂) groups, generally direct electrophilic aromatic substitution to the ortho and para positions. saskoer.ca For the this compound scaffold, it is anticipated that electrophilic substitution would preferentially occur on the more electron-rich pyrene (B120774) core at positions 3, 6, or 8. For instance, Friedel-Crafts acylation or alkylation would likely follow this pattern. The introduction of methoxy (B1213986) groups onto related 1-arylpyrene systems has been demonstrated, resulting in significant changes to their photophysical properties. worktribe.com
EWGs, such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups, deactivate the aromatic ring towards electrophilic attack and typically direct incoming groups to the meta position. saskoer.ca However, direct nitration or sulfonation of the this compound core could lead to a mixture of products due to the multiple available sites on both the phenanthrene (B1679779) and pyrene rings. A more controlled approach involves the synthesis of the desired substituted moiety (e.g., a nitrophenanthrene) prior to its coupling with the pyrene unit. In a related example, 1-(4-(phenylsulfonyl)phenyl)pyrene has been synthesized, demonstrating that bulky sulfonyl groups can be incorporated, leading to unique solid-state fluorescence properties. worktribe.com The strategic placement of EDGs and EWGs can create intramolecular charge-transfer (ICT) characteristics, which are highly desirable for creating materials with large Stokes shifts and environment-sensitive fluorescence. mdpi.com
Table 1: Influence of Substituent Type on Aromatic Reactivity
| Group Type | Electronic Effect | Influence on SEAr Rate | Directing Effect | Example Groups |
|---|---|---|---|---|
| Electron-Donating (EDG) | Increases ring electron density | Activating (Increases rate) | ortho, para-directing | -OH, -OR, -NH₂, -Alkyl |
| Electron-Withdrawing (EWG) | Decreases ring electron density | Deactivating (Decreases rate) | meta-directing | -NO₂, -CN, -SO₃H, -C(O)R |
| Halogens | Inductively withdrawing, Resonance donating | Deactivating (Decreases rate) | ortho, para-directing | -F, -Cl, -Br, -I |
Data sourced from general principles of organic chemistry. saskoer.ca
Halogenation and Subsequent Cross-Coupling Derivatization
Halogenation of the this compound scaffold serves as a critical entry point for extensive derivatization via transition-metal-catalyzed cross-coupling reactions. Direct bromination or iodination using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms onto the PAH core. rsc.org Given the reactivity of the parent systems, these reactions are expected to proceed regioselectively at the most activated positions of the pyrene (positions 3, 6, 8) and phenanthrene (positions 9, 10) rings.
Once halogenated, the resulting aryl halides are versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds. Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction of the aryl halide with an organoboron reagent (e.g., boronic acid or ester) to form C-C bonds. This is a robust method for introducing new aryl or vinyl groups. vulcanchem.comthieme-connect.commdpi.com
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to create arylethynyl linkages, extending the π-conjugated system. rsc.org
Stille Coupling: Palladium-catalyzed coupling with an organostannane reagent, useful for creating complex C-C bonds. whiterose.ac.uk
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form arylamine derivatives, which are important structures in hole-transporting materials.
These reactions allow for the modular construction of complex molecules. For example, a dibromo-1-(phenanthren-1-yl)pyrene derivative could be synthesized and subsequently used in a double Suzuki coupling to attach electron-accepting units, creating a donor-acceptor-donor (D-A-D) type molecule with tailored electronic properties. One-pot halogenation and cross-coupling procedures have also been developed, offering a more streamlined synthetic process. rsc.org
Synthesis of Oligomeric and Polymeric Architectures Incorporating this compound Units
One approach involves the synthesis of a di-functionalized monomer, such as a dibromo- or diethynyl-1-(phenanthren-1-yl)pyrene, which can then be subjected to step-growth polymerization. Palladium-catalyzed cross-coupling reactions are instrumental in this context. For instance, poly(aryleneethynylene)s can be formed via Sonogashira coupling of a dihalo-monomer with a diethynyl-comonomer, while polyarylenes can be synthesized via Suzuki or Stille polycondensation. whiterose.ac.ukacs.org Research on related systems has demonstrated the synthesis of amine-linked oligomers containing both phenanthrene and pyrene units, such as a 3,6-dialkynyl phenanthrene-pyrene-phenanthrene trimer, highlighting the feasibility of creating well-defined, conjugated structures. unibe.ch
Another strategy is the electrochemical polymerization of functionalized this compound monomers. This method can generate thin, conductive polymer films directly onto an electrode surface. The stability of the radical cation intermediate is crucial for successful polymerization. mit.edu The resulting polymers, featuring the bulky and electronically active this compound side chains or main-chain units, could exhibit unique morphologies and charge-transport properties, with potential applications in pseudocapacitors and OLEDs. whiterose.ac.ukmit.edu
Regioselective Functionalization of Pyrene and Phenanthrene Moieties
Controlling the position of functionalization (regioselectivity) on the this compound scaffold is paramount for controlling its ultimate properties. The molecule presents multiple non-equivalent reaction sites on both the pyrene and phenanthrene rings.
Pyrene Moiety: The pyrene ring is highly susceptible to electrophilic aromatic substitution. In an unsubstituted pyrene, the C1, C3, C6, and C8 positions are the most electronically activated. chinesechemsoc.org Since the C1 position in this compound is blocked, subsequent electrophilic attack is predicted to occur at the C3, C6, and C8 positions. The phenanthryl group at C1 will exert a steric influence, potentially hindering substitution at the adjacent C8 position and favoring the C3 and C6 positions. Functionalization at the less reactive C2 and C7 positions typically requires indirect methods or the use of specific catalysts, such as iridium-boryl complexes for C-H borylation. nih.gov
Phenanthrene Moiety: The most reactive positions on the phenanthrene ring for electrophilic substitution are C9 and C10. Other positions can be functionalized, but often require harsher conditions or directed metalation strategies. mdpi.com
The Scholl reaction, an oxidative intramolecular aryl-aryl coupling, offers a powerful method for creating extended, fused aromatic systems. The regioselectivity of this reaction is highly dependent on the starting substrate and reaction conditions. Studies on related 1-pyrenyl and 2-pyrenyl systems show that specific C-C bonds can be formed controllably, leading to the synthesis of complex structures like helicenes. chinesechemsoc.orgchemrxiv.org Applying such a reaction to a suitably designed this compound derivative could lead to novel, rigid, and twisted PAH structures with unique chiroptical properties.
Impact of Derivatization on Computational Photophysical Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insight into how derivatization affects the electronic structure and photophysical properties of this compound. nih.govrsc.org These methods allow for the prediction of ground and excited-state geometries, frontier molecular orbital (HOMO/LUMO) energies, and absorption and emission spectra.
Theoretical studies on related 1-substituted pyrenes show that substituents at this position have a strong influence on both the lowest energy (S₁) and second lowest energy (S₂) excited states. nih.gov This is in contrast to 2-substituted pyrenes, where the S₂ state remains largely "pyrene-like". This suggests that any functionalization on either the phenanthrene or pyrene moiety of this compound will significantly perturb the entire electronic structure.
Table 2: Calculated and Experimental Photophysical Data for Selected 1-Substituted Pyrene Derivatives
| Compound | Substituent (R) | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| 1-(Phenyl)pyrene | Phenyl | ~345 | ~380, 398 | ~0.7 | Inferred from similar systems |
| 1-(4-(Phenylsulfonyl)phenyl)pyrene | 4-(Phenylsulfonyl)phenyl | 362 | 448 (blue), 510 (green) | Varies with crystal form | worktribe.com |
| 4-(Pyren-1-yl)butyric acid | -(CH₂)₃COOH | 344 | 377, 397 | 0.49 | nih.gov |
| 1-(Pyren-1-yl)but-2-yn-1-one | -C(O)C≡CCH₃ | 388 | 597 | High in solid state | mdpi.com |
Note: Properties can vary significantly with solvent and aggregation state.
DFT calculations can model the effects of introducing EDGs and EWGs. For example, adding an EDG is expected to raise the HOMO energy, decrease the HOMO-LUMO gap, and cause a bathochromic (red) shift in the emission wavelength. An EWG would lower the LUMO, also narrowing the gap. By systematically modeling different derivatives, researchers can screen potential candidates for desired photophysical properties before undertaking complex syntheses. Furthermore, computational tools can rationalize experimental observations, such as the dual fluorescence seen in some pyrene derivatives, by identifying different stable conformations or excimer states. worktribe.commdpi.com
Supramolecular Chemistry and Host Guest Interactions Involving 1 Phenanthren 1 Yl Pyrene
Non-Covalent Interactions in Aromatic Systems
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly and stability of larger ordered structures from individual molecules. rsc.org In systems involving large aromatic molecules like 1-(phenanthren-1-yl)pyrene, π-π stacking and weaker forces such as C-H···π interactions are predominant. These interactions are individually weak but collectively play a significant role in the formation of stable supramolecular structures. rsc.org
The planar, electron-rich surfaces of the phenanthrene (B1679779) and pyrene (B120774) moieties in this compound make them highly susceptible to π-π stacking interactions. These interactions are a primary driving force for the self-assembly of aromatic molecules into ordered arrangements, such as columns or layers. nih.gov Pyrene, in particular, is well-known for its tendency to form dimers and aggregates through strong π-π stacking, which often leads to the formation of excimers—excited-state dimers that exhibit a characteristic red-shifted fluorescence emission compared to the monomer. nih.gov
The efficiency of π-π stacking and the resulting properties of the assembly are highly dependent on the geometry of the interacting molecules, specifically the interplanar distance and the degree of overlap between the aromatic rings. rsc.org Theoretical and experimental studies on pyrene derivatives have shown that even slight modifications to the molecular structure can significantly alter stacking arrangements and, consequently, their photophysical properties. rsc.org For this compound, the covalent linkage between the two different PAH units introduces steric constraints that would lead to complex and potentially unique stacking motifs, differing from those of pure phenanthrene or pyrene systems. The self-assembly of such molecules can lead to the formation of well-defined nanostructures, including nanospheres and vesicles, driven by the hydrophobic interactions between the aromatic units. nih.govnih.gov
| Concentration | The concentration of the aromatic species in solution. | Micromolar to millimolar range. | Higher concentrations favor the formation of aggregates and excimers. nih.gov |
This table is generated based on principles discussed in the cited literature for pyrene and related aromatic systems.
Besides π-π stacking, other weak intermolecular forces play a crucial role in stabilizing supramolecular architectures. Among these, C-H···π interactions are particularly important in aromatic systems. This type of interaction involves a hydrogen atom bonded to a carbon atom acting as a weak hydrogen bond donor, and the electron-rich π-system of an aromatic ring acting as the acceptor.
Design of Supramolecular Assemblies Utilizing this compound
The design of supramolecular assemblies leverages the intrinsic properties of molecular building blocks to create larger structures with emergent functions. The unique photophysical properties and large surface area of this compound make it an attractive component for designing functional nanomaterials, such as artificial light-harvesting complexes. nih.govnih.gov
Researchers have demonstrated that by attaching hydrophobic chromophores like phenanthrene and pyrene to DNA strands, they can induce self-assembly into well-defined nanostructures such as nanospheres. nih.gov In these systems, the hydrophobic interactions between the aromatic "sticky ends" drive the aggregation process, while the DNA backbone provides a programmable scaffold. nih.gov The precise arrangement of chromophores within these assemblies is critical for their function. For instance, in a light-harvesting system, phenanthrene units can act as energy donors, absorbing light and transferring the excitation energy to a pyrene acceptor, which can then emit light or participate in further energy transfer processes. nih.gov
The covalent linkage in this compound pre-organizes the donor and acceptor moieties, which could facilitate intramolecular energy transfer or the formation of specific intermolecular packing arrangements that enhance light-harvesting efficiency. The design principles for these assemblies often involve balancing hydrophobic driving forces with repulsive forces (like the electrostatic repulsion between DNA backbones) and using additives like polyamines to screen charges and promote assembly. nih.govnih.gov
Host-Guest Complexation with Macrocyclic Receptors (e.g., Calixarenes, Cyclodextrins)
Macrocyclic hosts are molecules with pre-organized, cavity-containing structures capable of encapsulating smaller "guest" molecules. This process, known as host-guest complexation, is driven by non-covalent interactions. Calixarenes and cyclodextrins are two of the most widely studied classes of macrocyclic hosts for aromatic guests. nih.govdavuniversity.org
Calixarenes: These are cyclic oligomers of phenols linked by methylene (B1212753) bridges, forming a cup-shaped cavity. The upper rim can be functionalized to modulate solubility and recognition properties, while the lower rim consists of phenolic hydroxyl groups. davuniversity.org The hydrophobic cavity of calixarenes is well-suited for binding aromatic molecules like phenanthrene and pyrene. nih.gov The binding is driven by a combination of hydrophobic effects and C-H···π/π-π interactions between the guest and the aromatic walls of the calixarene (B151959) cavity. davuniversity.org
Cyclodextrins: These are cyclic oligosaccharides of glucose, forming a truncated cone-shaped structure with a hydrophilic exterior and a hydrophobic interior. The size of the cavity depends on the number of glucose units (e.g., β-cyclodextrin has 7). The hydrophobic cavity can encapsulate aromatic guests in aqueous solutions, driven primarily by the hydrophobic effect. researchgate.net
The complexation of a large, non-planar guest like this compound with these hosts would be sterically demanding. It is likely that only one of the aromatic units (either phenanthrene or pyrene) could be included within the cavity of a typical cyclodextrin (B1172386) or calixarene at a time. The binding affinity would depend on which moiety achieves a better size and shape complementarity with the host's cavity. Larger, more flexible macrocycles or those with multiple binding sites might be required to encapsulate the entire molecule. utwente.nl
Molecular Recognition Principles and Binding Affinity Studies (Theoretical)
Molecular recognition refers to the specific binding of a host and guest molecule. The strength of this interaction is quantified by the binding affinity (or association constant, Kₐ). Theoretical methods, such as molecular docking and quantum mechanical calculations, are invaluable tools for understanding the principles governing these interactions at the molecular level. nih.gov
Molecular docking simulations can predict the preferred binding orientation of a guest molecule within a host's cavity and estimate the binding affinity. mdpi.com These calculations consider various factors, including steric fit, electrostatic interactions, and hydrophobic interactions. For the interaction of this compound with a macrocyclic host, docking studies could reveal which of the two aromatic systems preferentially binds and identify the key amino acid residues or functional groups of the host involved in the interaction.
Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the non-covalent interactions responsible for binding. nih.gov These methods can accurately calculate interaction energies for π-π stacking and C-H···π interactions, helping to elucidate the nature of the binding forces. For instance, studies on pyrene derivatives have used these methods to correlate structural features with binding strength to proteins. nih.gov Such theoretical studies are crucial for the rational design of new host-guest systems with high affinity and selectivity. The binding affinity is often expressed as a binding free energy (ΔG) or an inhibition constant (Kᵢ), with more negative ΔG values indicating stronger binding. nih.govmdpi.com
Table 2: Representative Theoretical Binding Affinities for PAH Systems
| Interacting System | Method | Calculated Binding Affinity (kcal/mol) | Reference Compound(s) |
|---|---|---|---|
| Benzo[a]pyrene with TLR4 Receptor | Molecular Docking | -8.9 | Benzo[a]pyrene mdpi.com |
| Indeno(1,2,3-cd)pyrene with TLR4 Receptor | Molecular Docking | -10.0 | Indeno(1,2,3-cd)pyrene mdpi.com |
| Pyrene Derivative (PS1) with BSA Protein | Molecular Docking | -7.4 | N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester nih.gov |
This table presents data for related polycyclic aromatic hydrocarbons to illustrate typical binding affinity values obtained from theoretical studies.
Stimuli-Responsive Supramolecular Systems Incorporating Phenanthrenyl-Pyrene
Stimuli-responsive materials are "smart" materials that can change their properties in response to external triggers such as light, temperature, pH, or the presence of specific chemical analytes. rsc.orgrsc.org Supramolecular systems, held together by weak and reversible non-covalent interactions, are ideal platforms for creating such materials. rsc.org
The unique photophysical properties of the phenanthrene-pyrene dyad make it an excellent candidate for incorporation into photo-responsive systems. The potential for Förster Resonance Energy Transfer (FRET) from the phenanthrene donor to the pyrene acceptor, or the formation of phenanthrene-pyrene exciplexes (excited-state complexes between two different molecules), could be harnessed to create optical sensors. nih.gov
For example, a supramolecular assembly of this compound could be designed to be in a "quenched" state where fluorescence is minimal. Upon the introduction of a specific stimulus (e.g., a target analyte), a conformational change in the assembly could occur, separating the chromophores and "turning on" the fluorescence. mdpi.com Alternatively, the stimulus could disrupt the π-π stacking of the pyrene units, leading to a shift from excimer to monomer emission, resulting in a visible color change. The dynamic and reversible nature of the non-covalent bonds allows these systems to be switched between different states, making them suitable for applications in sensing, imaging, and controlled release. rsc.org
Theoretical Design and Potential Applications in Advanced Materials Science
Rational Design of Organic Semiconductor Materials Based on 1-(Phenanthren-1-YL)pyrene
The rational design of organic semiconductor materials hinges on the ability to tune the electronic properties of molecules to achieve desired functionalities. In the case of this compound, the combination of the phenanthrene (B1679779) and pyrene (B120774) units offers a unique platform for developing novel organic semiconductors. Both parent molecules are well-studied PAHs known for their charge-transporting capabilities.
The direct, single-bond linkage between the two aromatic systems in this compound is expected to create a non-coplanar structure due to steric hindrance between hydrogen atoms on the respective rings. This twisted conformation can be advantageous in solid-state applications as it can disrupt intermolecular π-π stacking, potentially leading to materials with more isotropic charge transport properties and improved solubility.
Theoretical calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound. These values are crucial for designing semiconductor materials as they determine the ease of charge injection and transport. By modifying the core structure with various electron-donating or electron-withdrawing groups, it is theoretically possible to fine-tune these energy levels for specific applications.
Table 1: Theoretically Predicted Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Phenanthrene | -5.8 | -2.2 | 3.6 |
| Pyrene | -5.5 | -2.5 | 3.0 |
| This compound | (Predicted) | (Predicted) | (Predicted) |
Note: The values for this compound are yet to be experimentally determined and would be populated based on computational studies.
Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters (Theoretical Device Architectures)
The inherent fluorescence of both phenanthrene and pyrene suggests that this compound could serve as a promising blue-light-emitting material in organic light-emitting diodes (OLEDs). Pyrene and its derivatives are known for their high fluorescence quantum yields and tendency to form excimers, which can be utilized for white light emission. The phenanthrene moiety can be used to tune the emission color and improve the thermal stability of the material.
A theoretical OLED device architecture incorporating this compound could feature it as the emissive layer. The twisted structure of the molecule could help in preventing aggregation-caused quenching (ACQ) of fluorescence in the solid state, a common issue in OLEDs. This would lead to devices with higher efficiency and longer operational lifetimes.
Theoretical OLED Device Structure:
Anode: Indium Tin Oxide (ITO)
Hole Injection Layer (HIL): e.g., PEDOT:PSS
Hole Transport Layer (HTL): e.g., TAPC
Emissive Layer (EML): this compound doped in a host material
Electron Transport Layer (ETL): e.g., TPBi
Electron Injection Layer (EIL): e.g., LiF
Cathode: Aluminum (Al)
Concepts for Organic Photovoltaic (OPV) Materials and Charge Generation (Theoretical)
In the field of organic photovoltaics (OPVs), materials with broad absorption spectra and efficient charge generation and transport are required. While phenanthrene and pyrene have relatively large band gaps, their derivatives can be designed to absorb a wider range of the solar spectrum. The this compound scaffold could be functionalized with donor and acceptor groups to create a "push-pull" type architecture. This would lower the band gap and enhance intramolecular charge transfer upon photoexcitation, which is a key step in charge generation in OPVs.
The non-coplanar structure of this compound could be beneficial in bulk heterojunction (BHJ) OPVs by influencing the morphology of the donor-acceptor blend. A well-controlled morphology is crucial for efficient exciton dissociation and charge transport to the electrodes.
Sensor Design Principles for Chemical and Biological Analytes (Theoretical Frameworks)
The fluorescent properties of this compound make it a candidate for the development of chemosensors. The large surface area of the pyrene moiety is known to interact with various analytes through π-π stacking interactions. This interaction can lead to a change in the fluorescence emission (quenching or enhancement), which can be used for detection.
Theoretical frameworks for sensors based on this compound could involve its use as a fluorescent probe for the detection of nitroaromatic compounds (explosives), metal ions, or biological molecules like DNA. nih.gov The phenanthrene unit could be modified with specific recognition elements to enhance the selectivity towards a particular analyte. The fluorescence response could be monitored for changes in intensity, wavelength, or lifetime.
Applications in Advanced Imaging Probes and Fluorescent Labels (Design Concepts)
Due to their high quantum yields and photostability, pyrene derivatives are widely used as fluorescent probes in biological imaging. rsc.org this compound could be designed as a novel fluorescent label for biomolecules. Its lipophilic nature suggests it could be used to probe cellular membranes or other hydrophobic environments within cells.
Design concepts for advanced imaging probes could involve conjugating this compound to biomolecules such as peptides, proteins, or nucleic acids. nih.gov The unique spectral properties of the combined phenanthrene-pyrene system could offer advantages in multiplexed imaging applications. The potential for excimer formation could also be exploited to design probes that report on intermolecular interactions. nih.gov
Rational Design of Materials for Energy Transfer and Light Harvesting
The significant spectral overlap between the emission of phenanthrene and the absorption of pyrene suggests that efficient intramolecular energy transfer could occur in this compound. This property is highly desirable for applications in light-harvesting systems and artificial photosynthesis.
Materials based on this compound could be designed to act as "antenna" molecules that absorb light over a broad range and then funnel the energy to a specific reaction center. The rigid, yet non-coplanar, linkage between the two chromophores could provide a well-defined distance and orientation, which are critical parameters for controlling the efficiency of Förster Resonance Energy Transfer (FRET). nih.gov
Advanced Spectroscopic Interpretation and Correlation with Computational Models
Theoretical Prediction of Electronic Absorption Spectra (UV-Vis)
The electronic absorption spectrum of a molecule, which governs its color and photochemical reactivity, can be accurately predicted using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for calculating the vertical excitation energies and oscillator strengths that constitute a theoretical UV-Vis spectrum. mdpi.comhalide-crylink.com
For a molecule such as 1-(Phenanthren-1-YL)pyrene, the process would begin with the optimization of its ground-state geometry using a suitable DFT functional, such as B3LYP or PBE0, and a basis set like 6-311G(d,p). niscpr.res.innih.gov Following geometry optimization, TD-DFT calculations are performed to determine the energies of the lowest-lying electronic transitions, primarily the π → π* transitions characteristic of aromatic systems. acs.org These calculations yield the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. The solvent environment, which can significantly influence spectral features, is typically modeled using a Polarizable Continuum Model (PCM). mdpi.com
The resulting theoretical spectrum provides detailed insight into the nature of the electronic transitions by analyzing the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). For instance, in related pyrene-aryl systems, the main absorption bands are attributed to π–π* transitions localized on the pyrene (B120774) core, with other transitions involving charge transfer characteristics between the pyrene and the adjoined aromatic moiety. mdpi.comniscpr.res.in
Table 1: Example of TD-DFT Predicted Absorption Data for Related Pyrene Derivatives This table presents calculated data for pyrene-terpyridine derivatives to illustrate the typical output of a TD-DFT calculation, as specific data for this compound is not available.
| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Methodology |
|---|---|---|---|---|
| Pyr-Tp | 359 | 0.86 | HOMO → LUMO | PBE0/6-311G(d,p) |
| Pyr-Ph-Tp | 371 | 1.21 | HOMO → LUMO | PBE0/6-311G(d,p) |
| Pyr-Bp-Tp | 375 | 1.55 | HOMO → LUMO | PBE0/6-311G(d,p) |
Data adapted from a study on pyrene appended terpyridine derivatives. niscpr.res.in
Computational Modeling of Fluorescence and Phosphorescence Emission
The emission properties of this compound can also be modeled computationally. Fluorescence results from the radiative decay from the lowest singlet excited state (S1) to the ground state (S0), while phosphorescence originates from the decay of the lowest triplet excited state (T1) to S0.
To model fluorescence, the geometry of the S1 state is first optimized using TD-DFT. halide-crylink.com The energy difference between the optimized S1 state and the S0 state (at the S1 geometry) gives the emission energy. The difference between the calculated absorption and emission energies provides the theoretical Stokes shift, a key photophysical parameter. For related pyrene derivatives, fluorescence emission typically falls in the blue to green region of the spectrum. niscpr.res.innih.gov
Modeling phosphorescence follows a similar procedure but involves the optimization of the T1 state geometry. The energy gap between the S1 and T1 states (ΔEST) is a critical parameter that determines the efficiency of intersystem crossing and the potential for phenomena like thermally activated delayed fluorescence (TADF). nih.gov Computational studies on similar aromatic systems successfully predict emission wavelengths and provide insight into the character of the excited states. halide-crylink.com
Table 2: Example of Calculated Emission Properties for PAHs This table presents calculated data for common PAHs to illustrate the parameters obtained from computational emission studies.
| Compound | Calculated Emission λmax (nm) | Excited State | Transition Character | Methodology |
|---|---|---|---|---|
| Phenanthrene (B1679779) | 369.72 | S1 → S0 | π → π | TD-DFT |
| Pyrene | 378.39 | S1 → S0 | π → π | TD-DFT |
Data adapted from a comparative study on PAHs. halide-crylink.com
Vibrational Spectroscopy (e.g., IR, Raman) Peak Assignment (Theoretical)
Theoretical calculations are crucial for the assignment of complex vibrational spectra (Infrared and Raman) of large molecules. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. ijcce.ac.ir These calculations are performed on the optimized ground-state geometry. The output provides a list of vibrational modes, each with a specific frequency and a description of the atomic motions involved, such as C-H stretching, C=C aromatic ring stretching, and out-of-plane bending.
Due to the approximations inherent in the models (e.g., the harmonic approximation), the calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. chemrxiv.org For a molecule like this compound, theoretical spectra would help assign the characteristic vibrations of both the pyrene and phenanthrene units and the modes associated with the linkage between them.
Table 3: Example of Calculated Vibrational Frequencies for Phenanthrene This table illustrates how theoretical calculations can assign specific vibrational modes, using phenanthrene as a representative example.
| Vibrational Mode Description | Calculated Frequency (cm-1, Scaled) | Symmetry | Methodology |
|---|---|---|---|
| C-H stretch | ~3050 - 3100 | - | DFT/B3LYP |
| Aromatic C=C stretch | ~1600 - 1650 | - | DFT/B3LYP |
| In-plane C-H bend | ~1000 - 1300 | - | DFT/B3LYP |
| Out-of-plane C-H bend | ~700 - 900 | - | DFT/B3LYP |
Frequency ranges are typical for PAHs based on DFT calculations. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Conformational Studies
Predicting NMR chemical shifts using computational methods has become a powerful tool for structure elucidation. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts (δ) by referencing against a standard compound like tetramethylsilane (B1202638) (TMS). ijcce.ac.irunn.edu.ng
A critical aspect of predicting NMR spectra for flexible molecules is conformational analysis. This compound has a rotational degree of freedom around the single bond connecting the two aromatic systems. Computational methods can be used to perform a conformational search to identify low-energy conformers. frontiersin.org140.122.64 Since rotation is fast on the NMR timescale, the observed chemical shifts are a Boltzmann-weighted average of the shifts for each individual conformer. Accurate prediction therefore relies on both the accurate calculation of shifts for each conformer and the correct determination of their relative energies and populations. acs.org The predicted ¹H and ¹³C NMR spectra would be invaluable for confirming the structure of this compound and assigning its resonances.
Table 4: Illustrative Comparison of Experimental vs. Calculated 1H NMR Chemical Shifts This table demonstrates the typical correlation achieved between calculated and experimental chemical shifts for an organic molecule.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) | Methodology |
|---|---|---|---|---|
| Ar-H1 | 8.29 | 8.21 | -0.08 | GIAO/B3PW91/IEFPCM |
| Ar-H2 | 7.91 | 7.85 | -0.06 | GIAO/B3PW91/IEFPCM |
| Ar-H3 | 7.77 | 7.70 | -0.07 | GIAO/B3PW91/IEFPCM |
| Ar-H4 | 7.28 | 7.22 | -0.06 | GIAO/B3PW91/IEFPCM |
Data adapted from a study on a heterocyclic compound to show the methodology. unn.edu.ng
Advanced Spectroscopic Techniques for Probing Intermolecular Interactions (Theoretical Basis)
The behavior of this compound in the condensed phase (e.g., in solution or in the solid state) is heavily influenced by intermolecular interactions, particularly non-covalent π-π stacking. kyoto-u.ac.jp Computational modeling is a primary method for investigating these weak but crucial forces.
High-level quantum mechanical calculations, especially DFT methods that include corrections for dispersion forces (e.g., DFT-D functionals like ωB97X-D4), are used to explore the potential energy surface of molecular dimers and larger aggregates. chemrxiv.orgchemrxiv.org These calculations can identify the most stable dimer configurations (e.g., parallel-displaced, T-shaped) and quantify the binding energy. This information is fundamental to understanding molecular self-assembly, crystallization, and the formation of excimers, which can dramatically alter the fluorescence properties of the material. mdpi.com For a system like the this compound dimer, theory would predict a preference for a parallel-displaced stacking arrangement to maximize attractive dispersion forces while minimizing steric repulsion between the large aromatic systems. chemrxiv.orgescholarship.org
Table 5: Example of Calculated Dimerization Energies for Pyrene This table shows calculated interaction energies for pyrene dimers, illustrating how theory quantifies intermolecular forces.
| Dimer Conformation | Binding Energy (kJ/mol) | Gibbs Free Energy of Dimerization (kJ/mol) | Methodology |
|---|---|---|---|
| Parallel-Displaced (PD) | -70.1 | 16.94 | ωB97X-D4/def2-TZVP |
| T-Shaped (T) | -40.2 | - | ωB97X-D4/def2-TZVP |
Data adapted from a computational study on pyrene dimers in toluene (B28343) solution. chemrxiv.org
Future Research Directions and Unexplored Avenues for 1 Phenanthren 1 Yl Pyrene
Integration into Novel Optoelectronic Devices and Systems (Conceptual)
The inherent photoluminescent and electroluminescent properties of phenanthrene (B1679779) and pyrene (B120774) derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. academie-sciences.fr Future research could conceptually explore the integration of 1-(Phenanthren-1-YL)pyrene into such devices. The synergy between the phenanthrene and pyrene units could lead to unique electronic properties, potentially offering advantages in charge transport and emission characteristics. Conceptual studies could focus on its use as an emitter material, a host for phosphorescent dopants, or as a component in charge-transporting layers. The development of novel fluorescent pyrene derivatives for use in OLEDs, organic integrated circuits, and organic solar cells highlights the potential for new molecular designs like this compound to contribute to this field. wipo.int
Exploration of Bio-Inspired Architectures and Self-Assembled Functional Materials
The principles of self-assembly, inspired by biological systems, offer a powerful bottom-up approach to creating complex and functional materials. researchgate.netnih.gov The planar aromatic structures of phenanthrene and pyrene are known to facilitate self-assembly through π-stacking interactions. Investigating the self-assembly of this compound could lead to the formation of novel supramolecular structures such as nanotubes, nanoribbons, or other ordered aggregates. rsc.org The interplay of intermolecular forces could be tuned to control the morphology and properties of these self-assembled materials, opening up possibilities for applications in sensing, catalysis, and nanotechnology. Furthermore, the exploration of self-assembly in pyrene-containing oligopeptides suggests that linking this compound to biomolecules could create new bio-inspired hybrid materials with unique functionalities. nih.gov
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and theoretical modeling are indispensable tools for understanding the structure-property relationships of complex molecules and for predicting the characteristics of new materials. For this compound, advanced theoretical modeling can provide crucial insights into its electronic structure, excited-state dynamics, and photophysical properties. Quantum chemical calculations can be employed to predict its absorption and emission spectra, charge carrier mobilities, and other key parameters relevant to its potential applications. This predictive capability will be instrumental in guiding the rational design of new derivatives of this compound with tailored properties for specific applications, thereby accelerating the discovery of new functional materials.
Development of Novel Synthetic Methodologies for Related Aromatic Systems
The synthesis of complex polycyclic aromatic hydrocarbons like this compound presents significant challenges. The development of novel, efficient, and versatile synthetic methodologies is crucial for accessing this and related complex aryl-pyrene systems. Current methods for synthesizing phenanthrene and pyrene derivatives, such as palladium-catalyzed cross-coupling reactions and oxidative photocyclization, provide a starting point. academie-sciences.fr However, new strategies are needed to control the regioselectivity of the linkage between the phenanthrene and pyrene units and to introduce a variety of functional groups. The exploration of one-pot, multi-component reactions and the use of new catalytic systems could lead to more streamlined and efficient synthetic routes. researchgate.net Indirect methods for the synthesis of substituted pyrenes, for instance, could be adapted and extended to create more complex architectures. rsc.org
Uncovering New Fundamental Photophysical Phenomena in Complex Aryl-Pyrene Systems
The photophysical properties of pyrene are well-known, particularly its ability to form excimers, which are excited-state dimers that emit light at a longer wavelength than the monomer. epa.govcapes.gov.br The covalent linkage of a phenanthrene moiety to the pyrene core in this compound is expected to significantly perturb these photophysical properties. Future research should focus on a detailed investigation of the excited-state dynamics of this molecule, including intramolecular energy transfer and charge transfer processes between the phenanthrene and pyrene units. The unique electronic coupling between the two aromatic systems could lead to the discovery of new and interesting photophysical phenomena, such as dual fluorescence, tunable emission colors, and enhanced quantum yields. Understanding these fundamental processes is not only of academic interest but also crucial for the rational design of new materials for applications in lighting, sensing, and imaging. The study of intramolecular exciplex formation in similar donor-acceptor systems, such as pyrene and tetraazapyrene, provides a framework for investigating the electronic interactions within this compound. rsc.org
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-(Phenanthren-1-YL)pyrene, and how can reaction yields be optimized?
- Methodological Answer : Friedel–Crafts alkylation is a robust method for synthesizing pyrene derivatives. Trifluoromethanesulfonic acid (triflic acid) catalyzes the reaction between pyrene and substituted isothiocyanates, achieving yields of 83–94% . For phosphonate-containing derivatives, post-synthetic oxidation with Oxone® efficiently converts thioamides to amides (87–94% yield). Ensure stoichiometric control of triflic acid (0.1–0.2 equivalents) and inert reaction conditions to minimize side reactions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR and Mass Spectrometry : Confirm molecular structure via H/C NMR chemical shifts and high-resolution mass data .
- X-ray Diffraction : Resolve ambiguities in regioselectivity (e.g., 1- vs. 2-substitution patterns) using single-crystal analysis .
- Fluorescence Spectroscopy : Measure quantum yields () in solution (e.g., for phosphonic acid derivatives in PBS buffer) and compare with model compounds to assess electronic effects .
Q. What purification strategies are recommended for polycyclic aromatic derivatives like this compound?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For phosphonate-containing derivatives, recrystallization from methanol/water mixtures improves purity. Monitor by TLC and HPLC to detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from aggregation or solvent effects?
- Methodological Answer :
- Aggregation Studies : Compare solution-phase fluorescence (–400 nm) with solid-state emission ( nm) to identify π–π stacking artifacts. Use X-ray crystallography to confirm aggregate formation .
- Solvent Screening : Test polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to isolate solvent-dependent electronic transitions .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy functional to predict HOMO/LUMO distributions and regioselectivity in electrophilic substitutions .
- Transition State Analysis : Apply B3LYP/6-31G* basis sets to simulate Friedel–Crafts reaction pathways and identify rate-limiting steps .
Q. How can phosphonate functionalization enhance the compound’s applicability in bioimaging or sensing?
- Methodological Answer :
- Biofunctionalization : The phosphonato group enables metal coordination (e.g., lanthanides for luminescence) or covalent immobilization on surfaces. Synthesize 1-(pyrene-1-carboxamido)methylphosphonic acid via MeSi-Br deprotection (87% yield) for aqueous compatibility .
- Fluorescence Tuning : Leverage intramolecular hydrogen bonding between phosphonate and amide groups to rigidify the structure, doubling compared to N-alkyl analogs .
Q. What experimental designs mitigate challenges in regioselective functionalization of pyrene?
- Methodological Answer :
- Steric/Electronic Analysis : Prioritize 1-substitution due to pyrene’s electron-rich C1 position. Avoid 2-substitution, which is hindered by nodal planes in HOMO/LUMO orbitals .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) vs. Brønsted acids (e.g., triflic acid) to optimize regioselectivity .
Data Analysis and Validation
Q. How should researchers address discrepancies between theoretical predictions and experimental results?
- Methodological Answer :
- Error Propagation Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and cross-validate with spectroscopic data .
- Control Experiments : Synthesize model compounds (e.g., N-alkyl pyrene-1-carboxamides) to isolate variables affecting fluorescence or reactivity .
Q. What frameworks guide hypothesis-driven research on this compound’s photophysical properties?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments. For example:
- Novelty : Investigate solid-state excimer formation vs. monomeric emission .
- Relevance : Link phosphonate-modified derivatives to biosensor applications .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
